molecular formula C10H9BrFNO B1383915 1-(3-Bromo-4-fluorobenzoyl)azetidine CAS No. 1862425-27-1

1-(3-Bromo-4-fluorobenzoyl)azetidine

Cat. No. B1383915
CAS RN: 1862425-27-1
M. Wt: 258.09 g/mol
InChI Key: VMBBBNVLLPYFGP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Specific chemical reactions involving 1-(3-Bromo-4-fluorobenzoyl)azetidine were not found in the search results.

Scientific Research Applications

Antibacterial Applications

1-(3-Bromo-4-fluorobenzoyl)azetidine and its derivatives have been researched for their potential in antibacterial applications. A study by Ikee et al. (2008) demonstrated the synthesis of novel fluoroquinolones by integrating azetidine derivatives into the quinolone nucleus, showing increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to some clinically used fluoroquinolones (Ikee et al., 2008). Additionally, Saeed et al. (2010) synthesized novel thiazolines using substituted fluorobenzoylimino derivatives, showing promising antibacterial properties (Saeed et al., 2010).

Synthesis of Novel Compounds

The versatility of azetidine derivatives, including 1-(3-Bromo-4-fluorobenzoyl)azetidine, in the synthesis of various novel compounds has been a significant area of research. Stankovic et al. (2013) demonstrated the utility of 3-bromo-3-ethylazetidines in preparing a range of functionalized azetidines, highlighting their potential as precursors for novel compounds (Stankovic et al., 2013).

Antimicrobial and Anticancer Properties

Research into the antimicrobial and anticancer properties of azetidine derivatives has been conducted. For instance, Rajulu et al. (2014) synthesized N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones, which exhibited notable antibacterial and anticancer properties (Rajulu et al., 2014).

Antioxidant Activity

Nagavolu et al. (2017) explored the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, assessing their in-vitro antioxidant potentials. This study indicated the potential of such compounds, including 1-(3-Bromo-4-fluorobenzoyl)azetidine derivatives, in antioxidant applications (Nagavolu et al., 2017).

Potential in Medicinal Chemistry

The application of 1-(3-Bromo-4-fluorobenzoyl)azetidine in medicinal chemistry, particularly in synthesizing compounds with potential therapeutic applications, is a significant area of research. Studies such as those by Leng and Qin (2018) on the development of new fluorosulfonylation reagents and their application in the synthesis of functionalized isoxazoles contribute to this field (Leng & Qin, 2018).

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique reactivity and the discovery of azetidine-containing natural products . Future directions may include further exploration of the synthesis, functionalization, and ring opening of azetidines .

properties

IUPAC Name

azetidin-1-yl-(3-bromo-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBBBNVLLPYFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-fluorobenzoyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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